7-Bromo-2-methylthiazolo[4,5-b]pyridine
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Overview
Description
7-Bromo-2-methylthiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thiazole ring fused to a pyridine ring, with a bromine atom at the 7th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methylthiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired thiazolo[4,5-b]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methylthiazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Various substituted thiazolo[4,5-b]pyridines with different functional groups at the 7th position.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methylthiazolo[4,5-b]pyridine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: The parent compound without the bromine and methyl substituents.
2-Methylthiazolo[4,5-b]pyridine: Similar structure but lacks the bromine atom.
7-Bromo-2-phenylthiazolo[4,5-b]pyridine: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
7-Bromo-2-methylthiazolo[4,5-b]pyridine is unique due to the presence of both the bromine atom and the methyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in substitution reactions, while the methyl group can affect the compound’s lipophilicity and binding affinity to molecular targets.
Properties
Molecular Formula |
C7H5BrN2S |
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Molecular Weight |
229.10 g/mol |
IUPAC Name |
7-bromo-2-methyl-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C7H5BrN2S/c1-4-10-7-6(11-4)5(8)2-3-9-7/h2-3H,1H3 |
InChI Key |
ZBRQUFPLRVWVKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=CC(=C2S1)Br |
Origin of Product |
United States |
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